Birinapant - 1260251-31-7

Birinapant

Catalog Number: EVT-287610
CAS Number: 1260251-31-7
Molecular Formula: C42H56F2N8O6
Molecular Weight: 806.94
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Birinapant is a synthetic, small-molecule mimetic of second mitochondria-derived activator of caspases (SMAC), also known as DIABLO. [] It functions as a potent antagonist of the inhibitor of apoptosis proteins (IAPs), specifically targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP). [] Birinapant is a bivalent molecule, meaning it contains two identical binding sites that interact with IAPs. [, ] This bivalent nature contributes to its enhanced potency compared to monovalent IAP inhibitors. [] In scientific research, birinapant is employed to investigate apoptotic pathways, their role in disease progression, and potential therapeutic strategies for various diseases, including cancer and hepatitis B virus (HBV) infection. [, ]

Molecular Structure Analysis

Birinapant undergoes electrophilic oxidation of its biindole core, leading to the formation of primary degradants. [] These primary degradants can further undergo [, ]-rearrangement to produce secondary degradants. []

Mechanism of Action

Birinapant exerts its biological effects by binding to the BIR3 domains of cIAP1, cIAP2, and XIAP. [, ] This binding event triggers autoubiquitylation and proteasomal degradation of cIAP1 and cIAP2, resulting in the formation of a RIPK1:caspase-8 complex. [] This complex activates caspase-8, initiating apoptosis. [] Additionally, birinapant inhibits TNF-induced NF-kB activation, further contributing to its pro-apoptotic effects. [, ]

Physical and Chemical Properties Analysis

The abstracts provide limited information on birinapant's physical and chemical properties. Its plasma half-life is reported to be 30 to 35 hours, and it exhibits accumulation in tumor tissue. [] Birinapant is also a substrate of the multidrug resistance protein 1 (MDR1) efflux pump, impacting its intracellular concentration in cells expressing this protein. []

Applications
  • Investigating Apoptosis Resistance: Birinapant is used to study mechanisms of apoptosis resistance in various cancers, including triple-negative breast cancer (TNBC), [] head and neck squamous cell carcinoma (HNSCC), [, , , ] ovarian cancer, [, ] melanoma, [] and acute myeloid leukemia (AML). [, , , ] By antagonizing IAPs, birinapant can sensitize cancer cells to apoptotic stimuli, potentially overcoming drug resistance.
  • Evaluating Combinatorial Therapies: Birinapant is frequently employed in combination with other anticancer agents to investigate synergistic effects. Studies have explored its combination with:
    • Chemotherapy drugs such as docetaxel, [] gemcitabine, [] bendamustine, [] and paclitaxel. []
    • Death receptor ligands like TNFα and TRAIL. [, , , , , ]
    • Immune checkpoint inhibitors like pembrolizumab. []
    • Epigenetic modulators such as 5-azacitidine. [, , , ]
  • Uncovering Biomarkers for Birinapant Sensitivity: Research efforts focus on identifying biomarkers that can predict birinapant sensitivity. For example, TNFα expression has been linked to birinapant responsiveness in Ph-like acute lymphoblastic leukemia. [] cIAP levels in ovarian cancer initiating cells also correlate with birinapant and carboplatin co-therapy response. []
  • Modulating the Tumor Microenvironment: Studies highlight birinapant's ability to reshape the tumor immunopeptidome, potentially enhancing antigen presentation and influencing anti-tumor immune responses. []
  • Treating HBV Infection: Preclinical studies investigate birinapant's potential as a therapeutic agent for chronic HBV infection. It has been shown to promote the death of HBV-replicating liver cells, reduce viral DNA production, and lower serum HBV surface antigen levels in animal models. [, ]

Second Mitochondrial Activator of Caspases (SMAC)

Compound Description: SMAC, also known as DIABLO, is an endogenous protein that promotes apoptosis by antagonizing Inhibitor of Apoptosis Proteins (IAPs) [, ]. It is released from the mitochondria upon apoptotic stimuli and functions by binding to IAPs, preventing their inhibition of caspases, which are executioner proteins in the apoptosis cascade [, ].

Relevance: Birinapant is a synthetic bivalent SMAC mimetic [, ]. This means it was designed to mimic the action of the natural SMAC protein in binding to and antagonizing IAPs. Birinapant exhibits improved pharmacological properties compared to the natural SMAC protein [, ].

Tumor Necrosis Factor α (TNFα)

Compound Description: TNFα is a cytokine that plays a critical role in inflammation and cell death [, , , ]. It can activate both pro-survival and pro-apoptotic pathways. The balance between these pathways determines whether a cell survives or undergoes apoptosis in response to TNFα [, , , ].

Relevance: Birinapant's mechanism of action involves sensitizing cancer cells to TNFα-induced apoptosis [, , , ]. This is because Birinapant, by inhibiting IAPs, shifts the balance of TNFα signaling toward the pro-apoptotic pathway. Certain research suggests that endogenous TNFα production may play a role in the sensitivity of some cancers to Birinapant [, ].

TNF-Related Apoptosis-Inducing Ligand (TRAIL)

Compound Description: TRAIL, also known as Apo2L, is a protein that belongs to the TNF superfamily and induces apoptosis by binding to death receptors DR4 (TRAIL-R1) and DR5 (TRAIL-R2) [, , , ]. TRAIL has shown selective cytotoxicity toward cancer cells with limited toxicity to normal cells [, , , ].

Relevance: Similar to TNFα, Birinapant can sensitize cancer cells to apoptosis induced by TRAIL [, , , ]. This suggests a potential therapeutic benefit in combining Birinapant with TRAIL or TRAIL receptor agonists.

MV711

Compound Description: MV711 is a monovalent derivative of Birinapant. It was used in studies to compare the activity of monovalent and bivalent SMAC mimetics [].

Relevance: MV711, being monovalent, showed lower efficiency in degrading cIAP1 and inhibiting TNF-mediated NF-κB activation compared to the bivalent Birinapant []. This highlights the importance of the bivalent structure for Birinapant's activity.

5-Azacitidine (5-AZA)

Compound Description: 5-AZA is a demethylating agent commonly used in the treatment of myelodysplastic syndromes (MDS) [, ]. It works by incorporating into DNA and inhibiting DNA methyltransferase, leading to the reactivation of silenced tumor suppressor genes [, ].

Relevance: Clinical trials are exploring the combination of Birinapant and 5-AZA for treating MDS [, ]. Preclinical data suggested potential synergistic effects.

Emricasan (IDN-6556)

Compound Description: Emricasan is a clinical-stage pan-caspase inhibitor initially investigated for its ability to protect against liver injury [].

Relevance: Surprisingly, combining Emricasan with Birinapant increased the death of acute myeloid leukemia (AML) cells []. This effect was attributed to a shift toward necroptosis, a caspase-independent form of programmed cell death, when apoptosis was blocked by Emricasan [].

Docetaxel

Compound Description: Docetaxel is a chemotherapy drug that inhibits microtubule depolymerization, leading to cell cycle arrest and apoptosis [, ]. It is commonly used in the treatment of various cancers, including ovarian cancer [, ].

Relevance: Research demonstrated a synergistic effect between Birinapant and Docetaxel in ovarian cancer cells, leading to enhanced cell death [, ]. The combination showed promise in preclinical models, warranting further clinical investigation [, ].

Zosuquidar

Compound Description: Zosuquidar is a selective inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) []. It is often used to overcome MDR1-mediated drug resistance [].

Relevance: Combining Zosuquidar with Birinapant demonstrated enhanced control of HBV replication in an in vivo model []. This effect was attributed to Zosuquidar's ability to inhibit MDR1-mediated efflux of Birinapant from liver cells, thus increasing its intracellular concentration and enhancing its antiviral activity [].

Pembrolizumab

Compound Description: Pembrolizumab is a monoclonal antibody that blocks the programmed death-1 (PD-1) receptor, an immune checkpoint protein []. This blockage enhances the immune system's ability to recognize and kill cancer cells [].

Relevance: A clinical trial (NCT02587962) explored the combination of Birinapant and Pembrolizumab in patients with advanced solid tumors []. Preclinical data suggested synergistic effects between SMAC mimetics and immune checkpoint inhibitors.

Properties

CAS Number

1260251-31-7

Product Name

Birinapant

IUPAC Name

(2S)-N-[(2S)-1-[(2R,4S)-2-[[6-fluoro-2-[6-fluoro-3-[[(2R,4S)-4-hydroxy-1-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide

Molecular Formula

C42H56F2N8O6

Molecular Weight

806.94

InChI

InChI=1S/C42H56F2N8O6/c1-7-33(49-39(55)21(3)45-5)41(57)51-19-27(53)15-25(51)17-31-29-11-9-23(43)13-35(29)47-37(31)38-32(30-12-10-24(44)14-36(30)48-38)18-26-16-28(54)20-52(26)42(58)34(8-2)50-40(56)22(4)46-6/h9-14,21-22,25-28,33-34,45-48,53-54H,7-8,15-20H2,1-6H3,(H,49,55)(H,50,56)/t21-,22-,25-,26-,27-,28-,33-,34-/m0/s1

InChI Key

PKWRMUKBEYJEIX-DXXQBUJASA-N

SMILES

CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC

Solubility

Soluble in DMSO, not in water

Synonyms

TL32711; TL-32711; TL 32711; SMAC mimetic; Birinapant

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.